molecular formula C13H22 B14358632 1,4a-Dimethyl-2-methylidenedecahydronaphthalene CAS No. 90548-12-2

1,4a-Dimethyl-2-methylidenedecahydronaphthalene

Cat. No.: B14358632
CAS No.: 90548-12-2
M. Wt: 178.31 g/mol
InChI Key: AUSRUIKGKMAPRJ-UHFFFAOYSA-N
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Description

1,4a-Dimethyl-2-methylidenedecahydronaphthalene is an organic compound with the molecular formula C13H22. It is a derivative of decahydronaphthalene, featuring two methyl groups and a methylene group attached to the decahydronaphthalene core. This compound is known for its unique structural properties, which include a combination of saturated and unsaturated carbon atoms, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a-Dimethyl-2-methylidenedecahydronaphthalene typically involves the hydrogenation of naphthalene derivatives followed by selective alkylation. The process begins with the hydrogenation of naphthalene to decahydronaphthalene under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum. The resulting decahydronaphthalene is then subjected to alkylation using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions to introduce the methyl and methylene groups .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The hydrogenation process is carried out in large reactors with continuous feed systems to ensure consistent production. The alkylation step is optimized for high yield and purity, often involving advanced separation techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4a-Dimethyl-2-methylidenedecahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1,4a-Dimethyl-2-methylidenedecahydronaphthalene has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry due to its unique structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4a-Dimethyl-2-methylidenedecahydronaphthalene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4a-Dimethyl-2-methylidenedecahydronaphthalene stands out due to its combination of saturated and unsaturated carbon atoms, providing unique reactivity and stability. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals .

Properties

CAS No.

90548-12-2

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

5,8a-dimethyl-6-methylidene-1,2,3,4,4a,5,7,8-octahydronaphthalene

InChI

InChI=1S/C13H22/c1-10-7-9-13(3)8-5-4-6-12(13)11(10)2/h11-12H,1,4-9H2,2-3H3

InChI Key

AUSRUIKGKMAPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2(CCC1=C)C

Origin of Product

United States

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